
4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine
概要
説明
4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. The presence of chlorine and fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine typically involves multi-step reactions starting from commercially available precursors. One common route involves the nucleophilic substitution of a chlorinated pyrimidine with a fluoropyridine derivative under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and bases to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and high-throughput screening techniques can further enhance the production process, making it more cost-effective and scalable for commercial applications .
化学反応の分析
Types of Reactions
4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, solvents like dimethyl sulfoxide (DMSO), and catalysts like palladium for coupling reactions. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .
科学的研究の応用
4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other fluorinated pyridines and pyrimidines, such as:
- 4-Chloro-2-(3-fluoropyridin-2-yl)pyrimidine
- 2-(3-Fluoropyridin-2-yl)-5-isopropylpyrimidine
- 4-Chloro-5-isopropylpyrimidine
Uniqueness
What sets 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine apart is its unique combination of substituents, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-chloro-2-(3-fluoropyridin-2-yl)-5-propan-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c1-7(2)8-6-16-12(17-11(8)13)10-9(14)4-3-5-15-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJLZWNMJSKELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N=C1Cl)C2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid](/img/structure/B3034639.png)
![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B3034642.png)
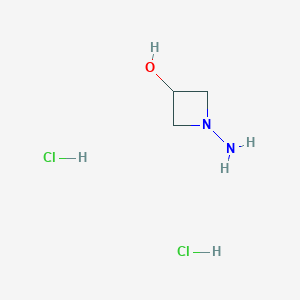

![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B3034647.png)
![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/structure/B3034648.png)
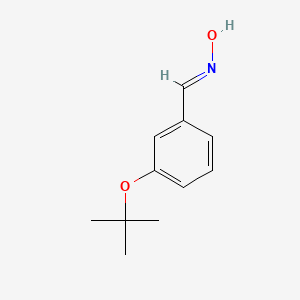
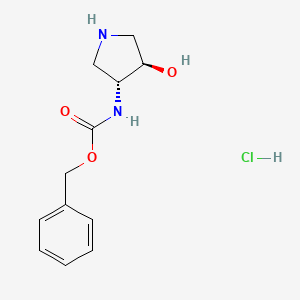
![6-amino-2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B3034653.png)
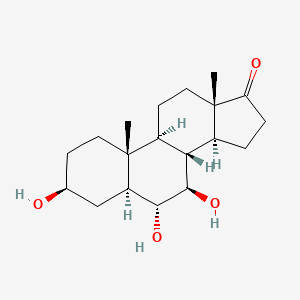
![2-[(2,6-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3034656.png)

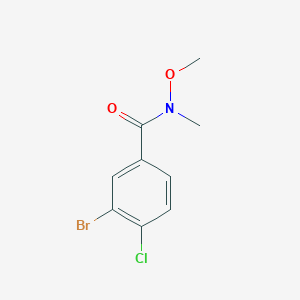
![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3034662.png)
